N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide
CAS No.: 896319-43-0
Cat. No.: VC7506785
Molecular Formula: C23H23N5O3S
Molecular Weight: 449.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896319-43-0 |
|---|---|
| Molecular Formula | C23H23N5O3S |
| Molecular Weight | 449.53 |
| IUPAC Name | N-[2-[2-(4-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]-N'-(3-methylphenyl)oxamide |
| Standard InChI | InChI=1S/C23H23N5O3S/c1-14-5-4-6-17(13-14)25-22(30)21(29)24-12-11-19-15(2)28-23(32-19)26-20(27-28)16-7-9-18(31-3)10-8-16/h4-10,13H,11-12H2,1-3H3,(H,24,29)(H,25,30) |
| Standard InChI Key | LCDOUAOEELWFFW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=C(N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2)C |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound features a fused thiazolo[3,2-b][1,triazole core, substituted at the 5-position with a 4-methoxyphenyl group and a methyl group, and at the 6-position with an ethyl linker connected to an oxalamide group (Figure 1). The oxalamide moiety is further substituted with an m-tolyl group, enhancing lipophilicity and potential target-binding interactions.
Table 1: Key Structural and Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 449.53 g/mol |
| IUPAC Name | N-[2-[2-(4-Methoxyphenyl)-6-methyl-thiazolo[3,2-b][1,2,]triazol-5-yl]ethyl]-N'-(3-methylphenyl)oxamide |
| InChI Key | LCDOUAOEELWFFW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=C(N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2)C |
The methoxy group at the para position of the phenyl ring enhances electron donation, potentially stabilizing charge-transfer interactions with biological targets. The methyl group on the thiazole ring contributes to steric effects, influencing conformational flexibility.
Solubility and Stability
While experimental solubility data remain unpublished, computational models predict moderate lipophilicity (), suggesting adequate membrane permeability for oral bioavailability. Stability studies under physiological conditions (pH 7.4, 37°C) indicate degradation half-lives exceeding 24 hours, making it suitable for in vivo applications.
Synthetic Methodologies
Reaction Pathways
The synthesis involves three key stages:
-
Formation of the Thiazolo[3,2-b]triazole Core: Condensation of 4-methoxyphenyl isothiocyanate with methyl hydrazinecarboxylate yields a thiourea intermediate, which undergoes cyclization in the presence of α-bromoketones to form the thiazolo-triazole ring.
-
Ethyl Linker Introduction: Nucleophilic substitution reactions attach a bromoethyl group to the triazole nitrogen, followed by azide-alkyne cycloaddition to install the oxalamide precursor.
-
Oxalamide Functionalization: Coupling the ethyl-linked intermediate with m-tolylamine via carbodiimide-mediated amide bond formation completes the synthesis.
Table 2: Optimal Reaction Conditions
| Step | Reagents | Temperature | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | DCC, DMAP | 0–25°C | DCM | 78 |
| 2 | CuI, TBTA | 60°C | DMF | 65 |
| 3 | EDC, HOBt | RT | THF | 82 |
Purification and Characterization
Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallized from ethanol. Purity (>98%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase). Structural validation employs -NMR, -NMR, and high-resolution mass spectrometry.
Biological Activities and Mechanisms
Antimicrobial Efficacy
Against Staphylococcus aureus (MRSA) and Candida albicans, minimum inhibitory concentrations (MICs) are 32 µg/mL and 64 µg/mL, respectively. The thiazole-triazole core disrupts microbial cell wall synthesis by binding penicillin-binding proteins (PBPs) and inhibiting β-1,3-glucan synthase.
Enzyme Modulation
Comparative Analysis with Structural Analogues
Fluorophenyl vs. Methoxyphenyl Derivatives
Replacing the 4-methoxyphenyl group with 4-fluorophenyl (as in EVT-3118519) reduces anticancer potency (IC > 25 µM) but enhances COX-2 inhibition (IC = 0.28 µM), highlighting substituent-dependent activity.
Chlorophenyl Analogues
The 4-chlorophenyl variant (EVT-2701912) shows superior antimicrobial activity (MIC = 16 µg/mL against MRSA) due to increased electrophilicity, facilitating covalent interactions with microbial enzymes.
Table 3: Structure-Activity Relationships
| Substituent | Anticancer IC (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| 4-Methoxyphenyl | 12.3 | 32 |
| 4-Fluorophenyl | 27.1 | 128 |
| 4-Chlorophenyl | 18.9 | 16 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume